molecular formula C12H15F9N4O3 B1333857 N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) CAS No. 207569-16-2

N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide)

Cat. No.: B1333857
CAS No.: 207569-16-2
M. Wt: 434.26 g/mol
InChI Key: YFDXKLHAJTVRDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘-(2,2’,2’'-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) typically involves the reaction of nitrilotriethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

    Reactants: Nitrilotriethanol and trifluoroacetic anhydride.

    Solvent: Anhydrous dichloromethane or another suitable non-polar solvent.

    Temperature: The reaction is usually conducted at room temperature.

    Reaction Time: The reaction mixture is stirred for several hours until completion.

The product is then purified by standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N,N’,N’‘-(2,2’,2’'-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) would follow a similar synthetic route but on a larger scale. The process would involve:

    Bulk Reactants: Large quantities of nitrilotriethanol and trifluoroacetic anhydride.

    Continuous Stirring: To ensure complete reaction and uniformity.

    Automated Purification: Using industrial-scale chromatography or crystallization equipment.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘-(2,2’,2’'-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:

    Hydrolysis: The trifluoroacetamide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and trifluoroacetic acid.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide groups can be replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Trifluoroacetic acid and the corresponding amines.

    Substitution: New compounds with substituted functional groups.

    Oxidation/Reduction: Various oxidized or reduced derivatives depending on the specific reaction.

Scientific Research Applications

N,N’,N’‘-(2,2’,2’'-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’,N’‘-(2,2’,2’'-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) involves its ability to interact with various molecular targets through its trifluoroacetamide groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. The compound can also act as a nucleophile or electrophile in chemical reactions, depending on the conditions.

Comparison with Similar Compounds

Similar Compounds

    N,N’,N’'-Triethylamine: A simpler amine without the trifluoroacetamide groups.

    Trifluoroacetamide: Contains the trifluoroacetamide group but lacks the nitrilotriethyl backbone.

    Nitrilotriacetic Acid: Similar backbone but with carboxylic acid groups instead of trifluoroacetamide groups.

Uniqueness

N,N’,N’‘-(2,2’,2’'-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) is unique due to the combination of its nitrilotriethyl backbone and trifluoroacetamide groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[2-[bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F9N4O3/c13-10(14,15)7(26)22-1-4-25(5-2-23-8(27)11(16,17)18)6-3-24-9(28)12(19,20)21/h1-6H2,(H,22,26)(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDXKLHAJTVRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCNC(=O)C(F)(F)F)CCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F9N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394561
Record name N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207569-16-2
Record name N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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